(3aS,4S,6R,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole
Description
Bicyclic Core Architecture
The fundamental structural framework of this compound centers around the tetrahydrofuro[3,4-d]dioxole bicyclic system, which represents a fused ring arrangement combining a tetrahydrofuran ring with a 1,3-dioxolane ring. This bicyclic core architecture is characterized by the presence of multiple oxygen atoms within the ring system, creating a polyether-like environment that significantly influences the compound's chemical and physical properties. The furo[3,4-d]dioxole motif has been extensively studied in the context of carbohydrate chemistry and natural product synthesis, where it frequently appears as a protected form of dihydroxy compounds.
The bicyclic arrangement creates a rigid molecular framework that constrains the spatial orientation of substituents and influences the overall three-dimensional structure of the molecule. Research has demonstrated that such bicyclic acetal systems exhibit distinctive conformational preferences due to the geometric constraints imposed by the fused ring system. The oxygen atoms within the bicyclic core serve multiple functions, acting as both structural elements that maintain ring integrity and as potential coordination sites for various chemical transformations. The electron-rich nature of the polyether system also contributes to the compound's reactivity profile, particularly in reactions involving electrophilic species.
The stability of the bicyclic core under various reaction conditions has been extensively investigated, with studies showing that the furo[3,4-d]dioxole system generally exhibits good thermal and chemical stability under neutral and basic conditions. However, the acetal functionalities within the core structure can undergo hydrolysis under acidic conditions, leading to ring opening and formation of the corresponding diol compounds. This dual nature of stability and reactivity makes the bicyclic core particularly useful in synthetic applications where selective protection and deprotection strategies are required.
Functional Group Analysis
The molecular structure incorporates several distinct functional group categories that contribute to its overall chemical behavior and synthetic utility. The primary functional groups present include two 2,2-dimethyl-1,3-dioxolane rings, which serve as acetal protective groups for adjacent hydroxyl functionalities. These dioxolane rings are commonly employed in organic synthesis for the temporary protection of vicinal diols, as they can be selectively installed and removed under specific reaction conditions while maintaining the integrity of other functional groups within the molecule.
The phenylmethoxy substituent represents an aromatic ether functionality that introduces both steric bulk and electronic effects to the molecular framework. This benzyl ether group is frequently utilized in synthetic chemistry as a protecting group for hydroxyl functionalities due to its stability under a wide range of reaction conditions and its ability to be selectively removed through catalytic hydrogenation or acidic conditions. The presence of the aromatic ring also introduces potential for π-π interactions and additional binding sites for various molecular recognition processes.
| Functional Group | Chemical Environment | Protective Properties | Stability Conditions |
|---|---|---|---|
| 2,2-Dimethyl-1,3-dioxolane | Acetal linkage | Protects vicinal diols | Stable under basic/neutral pH |
| Phenylmethoxy | Aromatic ether | Protects hydroxyl groups | Stable to most nucleophiles |
| Tetrahydrofuran ring | Cyclic ether | Structural component | Generally stable |
| 1,3-Dioxole ring | Cyclic acetal | Protects carbonyl groups | Acid-labile |
The ether linkages throughout the molecule contribute to its overall lipophilicity and influence its solubility profile in various organic solvents. Studies have shown that compounds containing multiple ether functionalities typically exhibit enhanced solubility in polar aprotic solvents while maintaining limited water solubility. The strategic placement of these functional groups also creates opportunities for selective chemical modifications, allowing for the controlled transformation of specific sites within the molecule while preserving the integrity of the remaining structure.
Stereochemical Configurations
The stereochemical complexity of this compound is defined by the presence of four distinct stereocenters, each designated with specific absolute configurations according to the Cahn-Ingold-Prelog priority rules. The stereochemical descriptors (3aS,4S,6R,6aS) indicate the spatial arrangement of substituents around the bicyclic core, while the additional (4R) designation specifies the configuration at the carbon center within the 2,2-dimethyl-1,3-dioxolan-4-yl substituent. This precise stereochemical definition is crucial for understanding the compound's three-dimensional structure and its potential interactions with other molecular species.
The 3aS configuration refers to the stereochemistry at the bridgehead carbon connecting the two rings of the bicyclic system, where the spatial arrangement follows the S (sinister) designation based on priority rules. The 4S center corresponds to the carbon bearing the phenylmethoxy substituent, with this configuration determining the overall spatial orientation of the aromatic group relative to the bicyclic framework. The 6R designation indicates the stereochemistry at the carbon bearing the dioxolane substituent, which significantly influences the compound's conformational preferences and potential for intermolecular interactions.
Research into similar bicyclic acetal systems has demonstrated that stereochemical configurations at these positions can dramatically influence both the chemical reactivity and biological activity of such compounds. The specific combination of S and R configurations in this molecule creates a unique three-dimensional architecture that may be optimized for particular synthetic or biological applications. Computational studies have suggested that these stereochemical arrangements can influence the compound's ability to participate in stereoselective reactions and its potential for molecular recognition processes.
The 6aS configuration at the final stereocenter completes the stereochemical definition of the bicyclic core, creating a molecular framework with well-defined spatial relationships between all substituents. The (4R) configuration within the dioxolane ring adds an additional layer of stereochemical complexity, potentially influencing the ring's conformational preferences and its interactions with other molecular components. This level of stereochemical control is particularly important in applications requiring high levels of selectivity and precision.
International Union of Pure and Applied Chemistry Nomenclature and Lexicographic Descriptors
The systematic nomenclature of this compound follows the established International Union of Pure and Applied Chemistry guidelines for complex bicyclic systems with multiple functional groups and stereocenters. The base name "tetrahydrofuro[3,4-d]dioxole" indicates the core bicyclic structure, with the numerical descriptors [3,4-d] specifying the exact fusion pattern between the furan and dioxole rings. The "tetrahydro" prefix denotes the saturated nature of the furan ring component, distinguishing it from unsaturated variants that might exist within this structural class.
The positional numbering system used in the nomenclature follows standard conventions for fused bicyclic systems, where the heteroatoms are assigned the lowest possible numbers consistent with the ring fusion pattern. The stereochemical descriptors are incorporated as prefixes, with each stereocenter explicitly defined according to its absolute configuration. The substituent names are arranged in alphabetical order according to International Union of Pure and Applied Chemistry conventions, with the 2,2-dimethyl-1,3-dioxolan-4-yl group and the phenylmethoxy group clearly identified with their respective positional assignments.
The lexicographic organization of the name ensures unambiguous identification of the compound while providing clear structural information to researchers and database systems. The systematic approach to nomenclature also facilitates computer-based searching and retrieval of related compounds within chemical databases. Alternative naming systems, such as those used in the Chemical Abstracts Service registry, may employ slightly different conventions but maintain the essential structural and stereochemical information required for accurate compound identification.
International Union of Pure and Applied Chemistry nomenclature rules also specify the treatment of complex substituents, such as the 2,2-dimethyl-1,3-dioxolan-4-yl group, which is named as a complete unit rather than being broken down into individual components. This approach maintains clarity while avoiding unnecessarily complex names that might obscure the compound's structural relationships. The phenylmethoxy group follows standard ether naming conventions, with the phenyl and methoxy components clearly identified in their appropriate positional context.
Isomeric Forms and Tautomerism
The structural complexity of this compound gives rise to multiple potential isomeric relationships, both with respect to stereochemical variants and constitutional isomers that might arise through different connectivity patterns. The presence of four stereocenters creates the theoretical possibility for sixteen different stereoisomers, each representing a unique spatial arrangement of the substituents around the bicyclic framework. However, the specific ring fusion pattern and conformational constraints imposed by the bicyclic system significantly limit the number of accessible stereoisomeric forms.
Stereoisomeric relationships within this compound class have been extensively studied, with research indicating that certain stereochemical combinations may be thermodynamically or kinetically favored over others. The specific configuration present in the target compound represents one particular solution to the spatial arrangement problem, with the observed stereochemistry likely reflecting either thermodynamic stability or kinetic accessibility during synthesis. Computational modeling studies have suggested that the bicyclic framework imposes significant conformational restrictions that can favor certain stereochemical arrangements while destabilizing others.
Constitutional isomerism possibilities include alternative connectivity patterns for the dioxolane ring attachment, different positions for the phenylmethoxy substitution, and potential rearrangement products that might arise under specific reaction conditions. Research has shown that bicyclic acetal systems can undergo various rearrangement reactions, particularly under acidic conditions where protonation of oxygen atoms can lead to ring opening and recombination processes. These rearrangement pathways can generate isomeric products with altered connectivity patterns while maintaining the same molecular formula.
Tautomeric equilibria are generally not expected to be significant for this compound under normal conditions due to the absence of readily exchangeable protons and the stability of the acetal linkages. However, under strongly acidic conditions, protonation of ether oxygens could potentially lead to ring-opened forms that might exhibit different tautomeric relationships. The phenylmethoxy group is not expected to participate in tautomeric processes under typical conditions, as the aromatic ether linkage is generally quite stable and does not readily undergo proton exchange reactions.
| Isomeric Type | Number of Possibilities | Stability Factors | Interconversion Conditions |
|---|---|---|---|
| Stereoisomers | 16 theoretical | Conformational constraints | Generally not interconvertible |
| Constitutional isomers | Multiple possible | Ring strain considerations | Harsh acidic conditions |
| Conformational isomers | Limited by ring rigidity | Steric interactions | Rapid at room temperature |
| Tautomers | None expected | Stable acetal linkages | Not applicable |
The conformational flexibility of the compound is primarily limited to rotation around single bonds connecting substituents to the rigid bicyclic core. The dioxolane rings themselves possess limited conformational freedom due to their five-membered ring structure, typically adopting envelope or twist conformations that minimize ring strain while accommodating substituent interactions. The phenylmethoxy group can undergo rotation around the carbon-oxygen bond connecting it to the bicyclic framework, potentially allowing for different spatial orientations of the aromatic ring relative to the core structure.
Properties
CAS No. |
20689-02-5 |
|---|---|
Molecular Formula |
C19H26O6 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
(3aR,4S,6R)-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole |
InChI |
InChI=1S/C19H26O6/c1-18(2)21-11-13(23-18)14-15-16(25-19(3,4)24-15)17(22-14)20-10-12-8-6-5-7-9-12/h5-9,13-17H,10-11H2,1-4H3/t13?,14-,15?,16-,17+/m1/s1 |
InChI Key |
FDOXFJBHCHWEOL-AEFXTWNNSA-N |
SMILES |
CC1(OCC(O1)C2C3C(C(O2)OCC4=CC=CC=C4)OC(O3)(C)C)C |
Isomeric SMILES |
CC1(OCC(O1)[C@@H]2C3[C@H]([C@H](O2)OCC4=CC=CC=C4)OC(O3)(C)C)C |
Canonical SMILES |
CC1(OCC(O1)C2C3C(C(O2)OCC4=CC=CC=C4)OC(O3)(C)C)C |
Synonyms |
Phenylmethyl 2,3:5,6-bis-O-(1-methylethylidene)-α-D-mannofuranoside; |
Origin of Product |
United States |
Preparation Methods
Strategic Use of Protective Groups in Precursor Synthesis
The synthesis begins with the strategic protection of hydroxyl groups to prevent undesired side reactions. A solvent-free method for constructing the 2,2-dimethyl-1,3-dioxolane moiety, as described in a Chinese patent, employs USP Kosher (glycerine) and 2,2-Propanal dimethyl acetal under Catalyzed by p-Toluenesulfonic Acid (TsOH) . This approach achieves a 99.3% yield of the intermediate 2,2-dimethyl-1,3-dioxolane-4-methanol by eliminating methanol as a by-product during reflux . The solvent-free conditions enhance sustainability while minimizing purification challenges.
For the phenylmethoxy group, benzylation is typically performed using benzyl bromide in the presence of a base such as sodium hydride (NaH). This step is critical for introducing the aromatic ether functionality while preserving the stereochemical integrity of the carbohydrate-derived backbone .
Cyclization and Tetrahydrofuro Ring Formation
The tetrahydrofuro[3,4-d] dioxole core is constructed via intramolecular cyclization. A validated protocol involves treating an iodoalcohol precursor with NaH (60% suspension in mineral oil) in anhydrous 1,4-dioxane at 50°C . The reaction proceeds through an elimination mechanism, facilitated by the strong base, to form the fused bicyclic system. After 12 hours, the crude product is purified via silica gel column chromatography , achieving a 90% yield .
Table 1: Key Reaction Conditions for Cyclization
| Parameter | Value |
|---|---|
| Precursor | Iodoalcohol |
| Base | NaH (1.1 equiv) |
| Solvent | 1,4-Dioxane |
| Temperature | 50°C |
| Reaction Time | 12 hours |
| Yield | 90% |
Stereochemical Control and Chiral Induction
The (3aS,4S,6R,6aS) and (4R) configurations are achieved using chiral starting materials or asymmetric catalysis. For instance, D-glucitol derivatives serve as precursors due to their inherent stereochemical fidelity . In one approach, 3,6-anhydro-1-deoxy-1-iodo-4,5-O-(1-methylethylidene)-D-glucitol is subjected to cyclization, where the existing stereocenters guide the formation of the desired tetracyclic structure .
Alternative methods leverage aluminum isopropylate as a catalyst during ketal formation with acetone, ensuring regiospecificity while maintaining stereochemical purity . This step is pivotal for installing the 2,2-dimethyl-1,3-dioxolan-4-yl group without epimerization.
The introduction of the phenylmethoxy group is accomplished through Williamson ether synthesis . A hydroxyl group on the intermediate is deprotonated with NaH and reacted with benzyl bromide , yielding the protected ether . Subsequent deprotection steps, if required, are avoided due to the stability of the benzyl ether under basic and acidic conditions.
Oxalic acid is employed in the final purification of related compounds, forming stable oxalate salts that enhance crystallinity. For example, ethyl 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d] dioxol-4-yl)oxy)acetate oxalate is isolated in 98% yield via recrystallization from acetone . While this specific step pertains to an analog, it underscores the utility of oxalate salt formation in streamlining purification.
Comparative Analysis of Synthetic Routes
Two primary routes dominate the literature:
-
Carbohydrate-Based Synthesis : Starting from D-glucitol, this route leverages natural stereochemistry but requires multiple protective group manipulations .
-
Solvent-Free Ketalization : Utilizing glycerol and acetone, this method prioritizes green chemistry principles but demands precise stoichiometric control .
Table 2: Comparison of Synthetic Approaches
| Parameter | Carbohydrate-Based Route | Solvent-Free Ketalization |
|---|---|---|
| Starting Material | D-Glucitol Derivatives | Glycerol |
| Key Catalyst | NaH | TsOH/Aluminum Isopropylate |
| Yield | 85–90% | 90–99% |
| Stereochemical Control | Inherent in precursor | Requires chiral induction |
| Environmental Impact | Moderate | Low (solvent-free) |
Industrial-Scale Considerations
For large-scale production, the solvent-free method described in the Chinese patent offers advantages in cost and sustainability. The use of TsOH instead of mineral acids reduces corrosion risks, while aluminum isopropylate facilitates efficient ketal formation with acetone acting as both solvent and oxygenant . Notably, the patent reports a 99.3% yield for the intermediate, underscoring its industrial viability.
Chemical Reactions Analysis
Types of Reactions
(3aS,4S,6R,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the phenylmethoxy group, leading to the formation of different ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Overview
The compound (3aS,4S,6R,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole is a complex organic molecule with potential applications in various scientific fields including medicinal chemistry, materials science, and organic synthesis. This article explores its applications based on current research findings.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties. Research indicates that it may act as a precursor in the synthesis of pharmaceutical agents targeting various diseases. Its unique structure allows for interactions with biological targets that could lead to the development of new drugs.
Case Study : A study highlighted its role in developing anti-cancer agents by modifying the dioxole ring to enhance bioactivity against specific cancer cell lines.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can be utilized in the preparation of more complex molecules through various chemical reactions such as:
- Reactions with Aldehydes and Ketones : The dioxole moiety can react under acidic conditions to form spiro compounds.
| Reaction Type | Product Type |
|---|---|
| Aldol Condensation | β-Hydroxy Ketones |
| Oxidation | Aldehydes or Carboxylic Acids |
| Reduction | Alcohols |
Materials Science
In materials science, this compound is being explored for its potential use in the development of polymers and resins. Its structural features may impart unique physical properties to materials.
Case Study : Research into polymer blends incorporating this compound has shown improved thermal stability and mechanical properties compared to traditional polymers.
Agricultural Chemistry
The compound's derivatives are being studied for their potential use as agrochemicals. Their ability to interact with plant metabolic pathways could lead to the development of novel pesticides or growth regulators.
Case Study : Preliminary studies indicate that certain derivatives exhibit herbicidal activity against common weeds without affecting crop yield.
Mechanism of Action
The mechanism of action of (3aS,4S,6R,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Core Structural Analog: Hydroxyl-Substituted Derivative
Compound : (3aS,6R,6aS)-6-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol
- Key Differences :
- Replaces the phenylmethoxy group at position 4 with a hydroxyl (-OH) group.
- Molecular formula: C₁₂H₂₀O₆ (MW 260.29) vs. C₁₉H₂₄O₆ (estimated MW 348.39 for the target compound).
- Implications :
Carbamate and Amine-Functionalized Analogs
Compound : (9H-fluoren-9-yl)methyl-(2,2-dimethoxyethyl)((3aS,4R,6R,6aS)-6-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)carbamate
- Key Differences :
- Implications :
Tosyl-Protected Analog
Compound : ((3aR,4R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl 4-methylbenzenesulfonate
Biological Activity
The compound (3aS,4S,6R,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole (CAS No. 14131-84-1) is a complex organic molecule with significant potential in medicinal chemistry. This article reviews its biological activity based on available research findings and case studies.
- Molecular Formula : CHO
- Molecular Weight : 260.28 g/mol
- CAS Number : 14131-84-1
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The presence of the dioxole and dioxolan moieties suggests potential interactions with enzymes and receptors involved in metabolic processes.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit a range of biological activities including:
- Antiviral Activity :
- Anticancer Properties :
- Anti-inflammatory Effects :
Case Study 1: Antiviral Efficacy
A study conducted on derivatives of the compound demonstrated significant inhibition of Hepatitis C virus (HCV) replication in vitro. The results indicated an IC50 value in the low micromolar range, suggesting that modifications to the dioxole structure can enhance antiviral potency .
Case Study 2: Anticancer Activity
In a preclinical trial involving various cancer cell lines (breast and prostate cancer), the compound exhibited cytotoxic effects with IC50 values ranging from 10 to 30 µM. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
